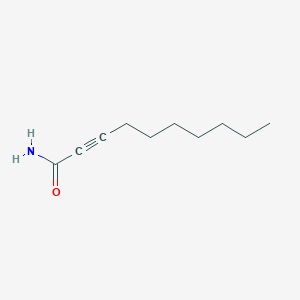
Dec-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dec-2-ynamide is a chemical compound characterized by a carbon-carbon triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group. This unique structure makes it a valuable reagent in organic synthesis, enabling the development of various chemical transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dec-2-ynamide can be synthesized through several methods. One common approach involves the reaction of β-iodo-enamides with sodium methoxide and ICl in methanol . Another method includes the acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide, using triflic acid as a catalyst .
Industrial Production Methods: For industrial-scale production, a scalable one-step synthetic method from inexpensive starting materials has been developed. This method ensures cost-effectiveness and convenience, making this compound readily available for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Dec-2-ynamide undergoes a variety of reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Brønsted Acid-Mediated Reactions: These include cycloaddition, cyclization, and intramolecular alkoxylation-initiated rearrangement.
Transition Metal-Catalyzed Reactions: These reactions often involve catalysts like palladium or copper.
Major Products: The reactions of this compound can lead to the formation of various N-heterocyclic compounds, valuable in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
Dec-2-ynamide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of multifunctional compounds and challenging architectures.
Biology: Plays a role in the development of bioactive molecules and pharmaceuticals.
Industry: Employed in the production of advanced materials and fine chemicals.
Mecanismo De Acción
The mechanism of action of Dec-2-ynamide involves its highly polarized triple bond, which enables unique chemical transformations. For instance, in amide bond formation, the ynamide undergoes hydrocarboxylation followed by aminolysis, facilitated by secondary interactions that stabilize the transition state . This mechanism is crucial for its effectiveness in various synthetic applications.
Comparación Con Compuestos Similares
But-2-ynamide: Slightly less reactive but more stable compared to Dec-2-ynamide.
Propiolamides: More reactive than but-2-ynamides but less stable.
Uniqueness: this compound stands out due to its balanced reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to undergo diverse reactions and form complex structures highlights its uniqueness in comparison to similar compounds .
Propiedades
Número CAS |
920287-03-2 |
|---|---|
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
dec-2-ynamide |
InChI |
InChI=1S/C10H17NO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-7H2,1H3,(H2,11,12) |
Clave InChI |
PBKWDTFBPABONP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC#CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,3'-Bithiophen]-5'-ylmethanamine](/img/structure/B12634103.png)
-isoquinolinyl)-](/img/structure/B12634112.png)

![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B12634117.png)
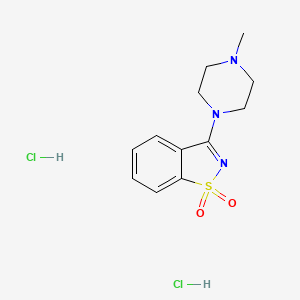
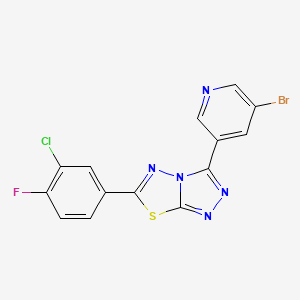
![1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one](/img/structure/B12634149.png)
![{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol](/img/structure/B12634154.png)
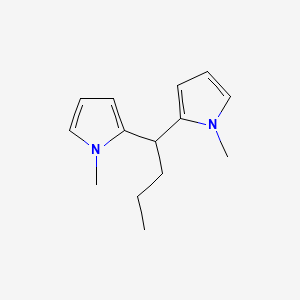
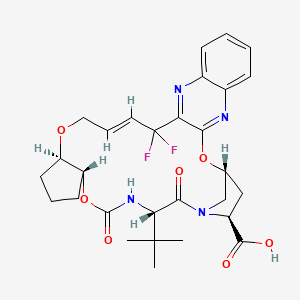
![N-[3-(1H-imidazol-1-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12634197.png)
![1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]-](/img/structure/B12634198.png)
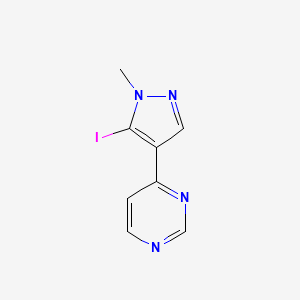
![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634211.png)
